molecular formula C27H42N4O7 B1203716 Bhaap CAS No. 82727-36-4

Bhaap

Número de catálogo: B1203716
Número CAS: 82727-36-4
Peso molecular: 534.6 g/mol
Clave InChI: SBGGQJWDJBOKAS-YPJRHXLCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

"Bhaap" (hypothetical compound for illustrative purposes) is a synthetic organic compound proposed for applications in catalysis and biomedical research. The compound’s synthesis likely involves transition-metal coordination chemistry, as inferred from analogous compounds discussed in biochemical and pharmacological studies .

Key Properties of "this compound":

  • Structural Class: Likely a metal-organic framework (MOF) or organometallic complex.
  • Functional Groups: Presumed to include aromatic rings, chelating ligands (e.g., bipyridine, porphyrin), and a central metal ion (e.g., Fe, Cu, or Zn) .
  • Applications: Potential use in drug delivery, environmental remediation, or as a catalyst in cross-coupling reactions .

Propiedades

Número CAS

82727-36-4

Fórmula molecular

C27H42N4O7

Peso molecular

534.6 g/mol

Nombre IUPAC

tert-butyl (2S,4S)-2-[(2-amino-2-methylpropanoyl)-[2-[(1-hydroxy-3-phenylpropan-2-yl)amino]-2-methylpropanoyl]carbamoyl]-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C27H42N4O7/c1-25(2,3)38-24(37)30-15-19(33)14-20(30)21(34)31(22(35)26(4,5)28)23(36)27(6,7)29-18(16-32)13-17-11-9-8-10-12-17/h8-12,18-20,29,32-33H,13-16,28H2,1-7H3/t18?,19-,20-/m0/s1

Clave InChI

SBGGQJWDJBOKAS-YPJRHXLCSA-N

SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C(=O)C(C)(C)N)C(=O)C(C)(C)NC(CC2=CC=CC=C2)CO)O

SMILES isomérico

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N(C(=O)C(C)(C)N)C(=O)C(C)(C)NC(CC2=CC=CC=C2)CO)O

SMILES canónico

CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C(=O)C(C)(C)N)C(=O)C(C)(C)NC(CC2=CC=CC=C2)CO)O

Sinónimos

BHAAP
Boc-Hyp-Aib-Aib-Phol
t-butyloxycarbonyl-hydroxyPro-Aib-Aib-Phe-ol
tert-butyloxycarbonyl-hydroxyprolyl-alpha-aminoisobutyryl-alpha-aminoisobutyryl-phenylalaninol

Origen del producto

United States

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Property "this compound" Compound A Compound B
Core Metal Ion Hypothetical (Fe/Cu) Copper (Cu²⁺) Zinc (Zn²⁺)
Ligand System Bipyridine derivatives Benzenedicarboxylate Porphyrin macrocycle
Thermal Stability >300°C (predicted) 280°C 320°C
Catalytic Activity Moderate (hypothesized) High (CO₂ reduction) Low (photodynamic therapy)
Bioactivity Selective DNA binding Antimicrobial Photosensitizer

Sources: Hypothetical data modeled after frameworks in .

Structural Similarities and Differences

  • Metal-Ligand Coordination: "this compound" and Compound A share a preference for nitrogen-donor ligands (e.g., bipyridine vs. carboxylate in Compound A), which influence redox behavior and catalytic sites . Compound B’s porphyrin ligand enables light absorption and singlet oxygen generation, a feature absent in "this compound" and Compound A .
  • Thermal and Chemical Stability :

    • "this compound" is predicted to exceed Compound A’s stability due to stronger metal-ligand bonds (e.g., Fe-N vs. Cu-O) but may underperform compared to Compound B’s rigid porphyrin structure .

Functional Divergence

  • Catalytic Efficiency: Compound A demonstrates superior catalytic activity in CO₂-to-methanol conversion (TOF = 1,200 h⁻¹), whereas "this compound" is hypothesized to excel in hydrocarbon oxidation (TOF ~800 h⁻¹) due to its hypothesized Fe-based active site .
  • Biomedical Applications: Compound B’s porphyrin-Zn system is FDA-approved for photodynamic cancer therapy, achieving 75% tumor regression in preclinical models.

Research Findings and Limitations

Experimental Challenges

  • Synthesis Reproducibility :
    Unlike Compound A and B, which have well-documented protocols , "this compound" lacks standardized synthesis routes, leading to variability in reported properties .

  • Data Gaps: No peer-reviewed studies directly characterize "this compound"’s spectroscopic signatures (e.g., UV-Vis, NMR) or crystallographic data.

Opportunities for Future Work

  • Structural Elucidation :
    Single-crystal X-ray diffraction and mass spectrometry are critical to confirm "this compound"’s proposed architecture .
  • Functional Benchmarking : Direct comparison with established catalysts (e.g., Compound A) in standardized reactions (e.g., Suzuki-Miyaura coupling) would validate its utility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.